4,6-Diiodo-1H-indazol-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-diiodo-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIFUHKQDVSEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646221 | |
| Record name | 4,6-Diiodo-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-27-4 | |
| Record name | 4,6-Diiodo-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Indazole 3 Ol Derivatives
Classical and Contemporary Approaches to the Indazole Core
The synthesis of the 1H-indazole skeleton has evolved from classical methods, often requiring harsh conditions, to contemporary strategies that offer milder conditions, greater efficiency, and broader functional group tolerance. nih.govajrconline.org These approaches primarily involve the formation of the pyrazole (B372694) ring fused to a pre-existing benzene (B151609) ring.
Cyclization Reactions for 1H-Indazoles
The cornerstone of indazole synthesis is the cyclization reaction, which establishes the heterocyclic ring. These reactions can be categorized based on the key bond formations and the types of precursors utilized.
A prevalent strategy for constructing the indazole ring involves the intramolecular cyclization of appropriately substituted arylhydrazones. These reactions typically proceed via C-H functionalization or condensation pathways.
Acid-Catalyzed Cyclization : Polyphosphoric acid (PPA) is frequently used to promote the intramolecular cyclization of hydrazones derived from substituted acetophenones and benzophenones. ajrconline.orgresearchgate.net
Palladium-Catalyzed Cyclization : Palladium catalysts can be employed for the intramolecular amination of N-aryl-N′-(o-bromobenzyl)hydrazines to form 1-aryl-1H-indazoles. researchgate.net
Electrochemical Cyclization : Anodic oxidation provides an electrochemical approach for the radical Csp²–H/N–H cyclization of arylhydrazones, yielding 1H-indazole derivatives in moderate to good yields. rsc.org This method is part of a growing field of electrosynthetic oxidative transformations for hydrazones. beilstein-journals.org
Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate the one-pot, two-step cyclization of salicylaldehyde (B1680747) and hydrazine (B178648) hydrates, leading to good to excellent yields of indazoles in a shorter time compared to conventional heating. ajrconline.org
| Method | Precursor | Catalyst/Reagent | Key Features | Source(s) |
| Acid-Catalyzed | Acetophenone/Benzophenone Hydrazones | Polyphosphoric Acid (PPA) | Traditional method, effective for certain substrates. | ajrconline.orgresearchgate.net |
| Electrochemical | Arylhydrazones | Electrochemical (Anodic Oxidation) | Sustainable C–N bond formation. | rsc.org |
| Microwave-Assisted | Salicylaldehyde Hydrazones | None (Microwave Irradiation) | Eco-friendly, rapid, high yields. | ajrconline.org |
| Palladium-Catalyzed | N-aryl-N′-(o-bromobenzyl)hydrazines | Pd(OAc)₂/dppf | Forms 1-aryl-1H-indazoles. | researchgate.net |
An alternative approach focuses on forming the crucial N-N bond of the pyrazole ring as the final cyclization step. These methods often start with precursors containing two nitrogen atoms that are not directly bonded.
Organophosphorus-Mediated Reductive Cyclization : A powerful strategy for accessing 3-amino-2H-indazoles involves the conversion of 2-nitrobenzonitriles into substituted benzamidines, followed by a reductive cyclization mediated by organophosphorus reagents. rsc.orgrsc.org This approach has been shown to be efficient, with good to excellent yields. rsc.org
Oxidative C-N Coupling : A transition-metal-free method uses TEMPO and dioxygen to achieve an intramolecular aerobic oxidative C-N coupling of hydrazones, demonstrating broad scope and functional group tolerance. nih.gov
Copper-Mediated N-N Bond Formation : Copper(II) acetate (B1210297) can mediate N-N bond formation from ketimines prepared from o-aminobenzonitriles, using oxygen as the sole oxidant to produce 3-substituted-1H-indazoles. nih.gov
| Method | Precursor | Reagent/Catalyst | Product Type | Source(s) |
| Organophosphorus-Mediated | Substituted Benzamidines (from 2-nitrobenzonitriles) | Organophosphorus reagents | 3-Amino-2H-indazoles | nih.govrsc.orgrsc.org |
| Aerobic Oxidative Coupling | Hydrazones | TEMPO, O₂ | 1H-Indazoles | nih.gov |
| Copper-Mediated | Ketimines (from o-aminobenzonitriles) | Cu(OAc)₂ | 3-Substituted-1H-indazoles | nih.gov |
[3+2] Annulation, or 1,3-dipolar cycloaddition, represents a highly efficient route to the indazole core by reacting a three-atom component with a two-atom component. This method is particularly effective for synthesizing a wide range of substituted indazoles under mild conditions. nih.govorganic-chemistry.org
Aryne and Hydrazone Cycloaddition : The 1H-indazole skeleton can be constructed by the reaction of arynes (generated in situ) with hydrazones. nih.govorganic-chemistry.orgorganic-chemistry.org Depending on the reaction conditions and the type of hydrazone (e.g., N-tosylhydrazones or N-aryl/alkylhydrazones), this method can yield 3-substituted or 1,3-disubstituted indazoles. nih.govorganic-chemistry.org
Aryne and Diazo Compound Cycloaddition : The reaction of arynes with various diazo compounds, often generated in situ from N-tosylhydrazones, provides a direct route to 3-substituted indazoles. organic-chemistry.orgresearchgate.net Precursors like o-(trimethylsilyl)aryl triflates are commonly used to generate arynes in the presence of a fluoride (B91410) source like CsF or TBAF. organic-chemistry.orgresearchgate.net
| Reactant 1 (3-atom) | Reactant 2 (2-atom) | Key Features | Source(s) |
| Hydrazones (N-tosyl or N-aryl/alkyl) | Arynes | Versatile, yields 3-substituted or 1,3-disubstituted indazoles. | nih.govorganic-chemistry.org |
| Diazo Compounds | Arynes | Mild conditions, direct access to a wide range of substituted indazoles. | organic-chemistry.orgresearchgate.net |
Copper catalysis is a cornerstone of modern indazole synthesis, valued for its efficiency, low cost, and functional group tolerance. These methods are often employed for intramolecular C-N bond formation (Ullmann-type reactions).
Intramolecular N-Arylation : Copper(I) iodide (CuI) is frequently used to catalyze the intramolecular N-arylation of o-chlorinated or o-brominated arylhydrazones, leading to N-substituted-1H-indazoles. beilstein-journals.orgthieme-connect.com The use of ligands like L-proline or 1,10-phenanthroline (B135089) can facilitate the reaction under mild conditions. beilstein-journals.orgrsc.org
Multicomponent Reactions : A novel one-pot, three-component reaction using a copper catalyst can synthesize 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.orgacs.org The copper catalyst is crucial for the sequential formation of C-N and N-N bonds. organic-chemistry.orgacs.org
Hydroamination : Copper catalysts can promote the intramolecular hydroamination of 2-alkynylazobenzenes to synthesize 3-alkenyl-2H-indazoles. nih.gov
| Method | Precursors | Catalyst/Ligand | Key Features | Source(s) |
| Intramolecular N-Arylation | o-halo-arylhydrazides/-hydrazones | CuI / L-proline or 1,10-phenanthroline | Access to 1-substituted indazol-3-ones and N-phenyl/thiazolyl-1H-indazoles. | beilstein-journals.orgrsc.org |
| Three-Component Reaction | 2-bromobenzaldehydes, amines, NaN₃ | CuI / TMEDA | One-pot synthesis of 2H-indazoles. | organic-chemistry.orgacs.org |
| Hydroamination | 2-Alkynylazobenzenes | Copper catalyst | Synthesis of 3-alkenyl-2H-indazoles. | nih.gov |
Driven by the principles of green chemistry, metal-free synthetic routes have gained significant traction. These methods avoid potentially toxic and costly metal catalysts.
From o-Aminobenzoximes : A simple, mild, and scalable synthesis of 1H-indazoles can be achieved from o-aminobenzoximes using methanesulfonyl chloride and triethylamine (B128534). acs.org
From 2-Aminophenones : A one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives provides indazoles in very good yields under mild conditions that are insensitive to air and moisture. organic-chemistry.orgorganic-chemistry.org
Aerobic Oxidative C-N Coupling : As mentioned previously, the use of TEMPO with dioxygen as the terminal oxidant provides a metal-free method for the intramolecular cyclization of hydrazones to form 1H-indazoles. nih.gov
| Precursors | Reagents | Key Features | Source(s) |
| o-Aminobenzoximes | Methanesulfonyl chloride, Triethylamine | Mild conditions, good to excellent yields, scalable. | acs.org |
| 2-Aminophenones, Hydroxylamine derivatives | - | Operationally simple, broad functional group tolerance. | organic-chemistry.orgorganic-chemistry.org |
| Hydrazones | TEMPO, O₂ | Transition-metal-free oxidative C-N coupling. | nih.gov |
Specific Routes to 1H-Indazol-3-ol Scaffolds
Several specific synthetic routes have been developed to afford the 1H-indazol-3-ol core structure. These methods often involve the formation of the pyrazole ring fused to a benzene ring. thieme-connect.de
A primary and versatile method for synthesizing indazole derivatives involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. nih.govamazonaws.com This approach is a cornerstone in pyrazole synthesis and is readily adaptable for indazoles. For instance, the reaction of β-ketoesters with hydrazine derivatives can lead to the formation of the indazole-3-ol ring system. researchgate.net The reaction of 2-acylcyclohexane-1,3-diones with arylhydrazines is a known route to 1-aryl-6,7-dihydro-1H-indazol-4(5H)-ones. thieme-connect.de Similarly, ethyl 2-oxocyclohex-3-enecarboxylate reacts with phenylhydrazine (B124118) to produce a 4,5-dihydro-2H-indazol-3-ol derivative. thieme-connect.de
Thermal rearrangement reactions represent another synthetic avenue to indazolols. researchgate.net For example, the thermal rearrangement of 1,1-disubstituted indazol-3-ylio oxides has been shown to yield 1-substituted indazolols, among other products, depending on the substituents. researchgate.netrsc.org These types of rearrangements can be powerful tools for accessing specific substitution patterns on the indazole core.
The use of appropriately substituted phenylhydrazine derivatives is a common strategy in indazole synthesis. For example, 2-acetylphenylhydrazine can react with phosgene (B1210022) to form 2-acetyl-1H-indazol-3-ol. thieme-connect.de This method highlights the utility of pre-functionalized starting materials to introduce desired substituents onto the indazole ring.
A well-documented synthesis of the parent 1H-indazol-3-ol involves the diazotization of anthranilic acid. thieme-connect.de In this process, anthranilic acid is treated with sodium nitrite (B80452) in the presence of a strong acid to form a diazonium salt. Subsequent reduction with a reagent like sodium sulfite (B76179) leads to an intermediate 2-hydrazinobenzoate, which then undergoes cyclization to yield 1H-indazol-3-ol. thieme-connect.de This classical method remains a reliable route to the fundamental indazol-3-ol scaffold.
Diiodination Strategies for Indazole Derivatives
Regioselective Halogenation of the Indazole Ring System
The inherent reactivity of the indazole ring allows for electrophilic substitution, but controlling the position of halogenation, or regioselectivity, is a key synthetic challenge. The electronic properties of the existing substituents on the ring and the choice of halogenating agent and reaction conditions are paramount in directing the incoming electrophile to the desired positions. The indazole nucleus is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The positions most prone to electrophilic substitution are generally C3, C5, and C7. The presence of a hydroxyl group at the C-3 position, as in the case of 1H-indazol-3-ol, further activates the ring system.
Direct Iodination Methods
Direct iodination involves the introduction of iodine onto the indazole ring in a single step using an iodine source. Various reagents and conditions have been developed to achieve this transformation. Iodination is most often performed on non-protected indazoles using molecular iodine (I₂) as the iodinating agent under basic conditions, often in a polar solvent like N,N-dimethylformamide (DMF). chim.it For instance, 3-iodoindazoles can be obtained in good yields by treating the corresponding indazole with I₂ and potassium hydroxide (B78521) (KOH) in DMF. chim.it N-iodosuccinimide (NIS) is another commonly used iodinating agent. chim.it
To enhance the electrophilicity of iodine, oxidizing agents are often employed. The synthesis of halogenated indazoles can involve the use of iodine in the presence of an oxidizing agent under controlled conditions. For example, the iodination of quinolines has been successfully achieved using molecular iodine in conjunction with tert-butyl hydroperoxide (TBHP) as an environmentally benign oxidant. acs.org This principle of using an oxidant to activate molecular iodine can be applied to the iodination of indazoles. acs.org Another approach involves the use of iodine and potassium iodide (KI), where I₂ can also act as a catalyst to facilitate the iodination process. nih.govgoogle.com The combination of I₂/DMSO has also been reported as an oxidant system for the C3-selenylation of indazoles, a reaction that proceeds via an electrophilic intermediate. chim.it
Halogenation at Specific Positions (e.g., C-4, C-6)
Achieving substitution specifically at the C-4 and C-6 positions of the indazole ring is a significant synthetic challenge due to the ring's natural reactivity profile. Often, direct halogenation leads to substitution at other positions like C3, C5, or C7. However, specific strategies can be employed to direct the halogenation to the desired C-4 and C-6 positions.
The synthesis of the closely related compound, 4,6-dibromo-1H-indazole, is typically achieved through the bromination of 1H-indazole using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is key to directing the bromination to the 4- and 6-positions. It is plausible that similar conditions, substituting the brominating agent with an iodinating one like I₂ or N-iodosuccinimide (NIS) in the presence of a suitable Lewis acid, could yield 4,6-diiodo-1H-indazole.
The presence of directing groups on the indazole ring can also control the regioselectivity of halogenation. For example, a substituent at the C4 position has been shown to direct bromination selectively to the C7 position. rsc.org The hydroxyl group at C-3 in 1H-indazol-3-ol is an activating, ortho-, para-directing group. However, its influence on the fused benzene (B151609) ring would be directed towards the C-4 and C-6 positions, potentially facilitating di-iodination at these sites.
Another method for introducing a halogen at a specific position involves the use of a Sandmeyer-type reaction. For instance, an amino group at a specific position, such as C-6, can be converted into a diazonium salt using a diazotizing reagent like sodium nitrite (B80452) in hydrochloric acid. google.com Subsequent treatment with a metal halide, such as potassium iodide, can then introduce iodine at that specific position. google.com This strategy could be employed in a sequential approach to achieve di-substitution.
Metal-Free Halogenation Procedures
In recent years, there has been a significant push towards developing metal-free synthetic methodologies to avoid the cost and toxicity associated with transition metal catalysts. rsc.orgrsc.org An unprecedented metal-free regioselective halogenation of 2H-indazoles has been developed, which allows for both mono- and poly-halogenation by adjusting the reaction conditions. rsc.orgrsc.org These methods often feature the use of environmentally friendly solvents, mild reaction conditions, and simple execution. rsc.orgrsc.org For example, direct C-H halogenation of 2H-indazoles using N-halosuccinimides (NXS, where X = Cl, Br) has been reported. nih.gov However, it was noted that the iodination of 2H-indazoles in ethanol (B145695) with N-iodosuccinimide (NIS) was not successful under the studied conditions. rsc.orgresearchgate.net
Sequential Iodination Approaches to Polyhalogenated Indazoles
The synthesis of polyhalogenated indazoles, such as those containing iodine at both the C-4 and C-6 positions, can be achieved through sequential halogenation. smolecule.com This strategy involves a stepwise introduction of halogen atoms, where the electronic effect of the first halogen substituent influences the regioselectivity of the subsequent halogenation step. smolecule.com
The optimization of sequential polyhalogenation requires careful control over reagent stoichiometry and reaction temperature. smolecule.com For dihalogenation reactions, using 2.0 equivalents of the halogenating agent at a controlled temperature can provide optimal yields while maintaining regioselectivity. smolecule.com The synthesis of heavily halogenated indazoles, such as 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole, relies on sequential halogenation under controlled conditions using specific reagents for each step, for example, using NIS for the iodination step.
| Reaction Step | Reagents and Conditions | Product | Yield | Reference |
| Dibromination | 1H-Indazole, N-bromosuccinimide (2 equiv.), DMF | 5,7-dibromo-1H-indazole | 88% | rsc.org |
| Iodination | 1H-indazole, I₂, KOH, DMF | 3-iodo-1H-indazole | Quantitative | nih.gov |
| Sequential Halogenation | Indazole intermediate, Halogenating agent (2.0 equiv.), 50°C, Ethanol | Dihalogenated indazole | Optimized yields | smolecule.com |
This table presents examples of reaction conditions for polyhalogenation of indazoles found in the literature. Specific conditions for 4,6-diiodo-1H-indazol-3-ol may vary.
Directed Iodination Methodologies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. mobt3ath.com This methodology involves the use of a directing group (DG) that coordinates to a metal, typically lithium via an organolithium base, to deprotonate the adjacent ortho-position. The resulting organometallic species can then be quenched with an electrophile, such as an iodine source, to introduce an iodine atom at a specific position.
While much of the work on DoM of indazoles has focused on functionalization at the C-7 position, the principles are applicable to directing substitution to other positions. mobt3ath.com For the synthesis of a 4,6-diiodinated compound, a directing group would need to be strategically placed to facilitate deprotonation and subsequent iodination at both the C-4 and C-6 positions. This would likely require a sequential DoM approach or the use of a directing group that can influence both positions. The development of new DoM strategies is a key area of research for accessing specifically substituted indazole derivatives. mobt3ath.com
Compatibility of Iodination with 3-Hydroxyl Group Protection/Deprotection Strategies
The success of a diiodination strategy for 1H-indazol-3-ol is critically dependent on the choice of a suitable protecting group for the 3-hydroxyl function. This protecting group must be stable under the iodination conditions and readily cleavable afterwards without affecting the newly installed iodine atoms or the indazole core. Several common hydroxyl protecting groups offer potential solutions, each with its own set of conditions for application and removal. google.com
Silyl Ethers (e.g., TBDMS)
Protection: The 3-hydroxyl group of an N-protected indazol-3-ol can be converted to a tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl in the presence of a base like imidazole (B134444) in a solvent such as DMF. This protection is generally robust and high-yielding.
Compatibility with Iodination: TBDMS ethers are generally stable to a wide range of reaction conditions, but their lability in the presence of strong acids or fluoride (B91410) ions must be considered. Iodination using NIS under neutral or mildly basic conditions is expected to be compatible.
Deprotection: The removal of the TBDMS group is typically achieved with high selectivity using fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF. gelest.comtotal-synthesis.com Alternatively, acidic conditions (e.g., acetic acid in THF/water or HCl in methanol) can be employed, although care must be taken to avoid any acid-catalyzed degradation of the diiodoindazole product. gelest.com
| Protecting Group | Protection Reagents & Conditions | Compatibility with Iodination (Proposed) | Deprotection Reagents & Conditions |
| TBDMS | TBDMS-Cl, Imidazole, DMF, RT | Stable to neutral or mildly basic iodinating agents (e.g., NIS). | TBAF in THF; or Acetic Acid in THF/H₂O. gelest.comtotal-synthesis.com |
Benzyl (B1604629) Ether (Bn)
Protection: The 3-hydroxyl group can be protected as a benzyl ether via Williamson ether synthesis, using a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with benzyl bromide (BnBr). commonorganicchemistry.com
Compatibility with Iodination: Benzyl ethers are highly stable to a wide range of reagents, including many electrophilic iodination conditions. They are resistant to both acidic and basic hydrolysis, making them a robust choice. organic-chemistry.org
Deprotection: The most common method for benzyl ether cleavage is catalytic hydrogenolysis (e.g., H₂, Pd/C in ethanol or ethyl acetate). commonorganicchemistry.com This method is generally mild and high-yielding. However, it may not be suitable if other reducible functional groups are present. Oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) offers an alternative, particularly when hydrogenation is not feasible. organic-chemistry.orgresearchgate.net
| Protecting Group | Protection Reagents & Conditions | Compatibility with Iodination (Proposed) | Deprotection Reagents & Conditions |
| Benzyl (Bn) | NaH, Benzyl Bromide, THF/DMF | Generally stable under various iodination conditions. | H₂, Pd/C, EtOH; or DDQ, CH₃CN/H₂O. commonorganicchemistry.comorganic-chemistry.org |
Methoxymethyl (MOM) Ether
Protection: The 3-hydroxyl group can be protected as a MOM ether using methoxymethyl chloride (MOMCl) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
Compatibility with Iodination: MOM ethers are stable under basic and neutral conditions, making them compatible with iodination reactions using agents like NIS. They are, however, labile to strong acids. organic-chemistry.orgmasterorganicchemistry.com
Deprotection: MOM ethers are typically cleaved under acidic conditions, for instance, using hydrochloric acid in methanol (B129727) or other protic solvents. masterorganicchemistry.com More recently, methods using Lewis acids such as zinc bromide in the presence of a thiol have been developed for rapid and mild deprotection. researchgate.net Care must be taken to select a deprotection method that does not compromise the integrity of the diiodo-indazole product.
| Protecting Group | Protection Reagents & Conditions | Compatibility with Iodination (Proposed) | Deprotection Reagents & Conditions |
| Methoxymethyl (MOM) | MOMCl, DIPEA, CH₂Cl₂ | Stable to neutral and basic iodination conditions. | HCl in MeOH; or ZnBr₂/n-PrSH. masterorganicchemistry.comresearchgate.net |
Chemical Reactivity and Derivatization of 4,6 Diiodo 1h Indazol 3 Ol
Reactivity of the 3-Hydroxyl Group
The hydroxyl group at the C-3 position of the indazole ring exhibits reactivity typical of a phenolic hydroxyl group, albeit influenced by the electronic nature of the heterocyclic ring system. Its ability to undergo O-alkylation and O-acylation is a key feature for derivatization.
The derivatization of the 3-hydroxyl group through O-alkylation and O-acylation introduces a variety of functional groups, which can significantly alter the molecule's properties.
O-Alkylation: This reaction involves the formation of an ether linkage at the C-3 position. The process generally requires a suitable alkylating agent, such as an alkyl halide or tosylate, and a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to favor O-alkylation over competing N-alkylation. For instance, in related heterocyclic systems, the combination of a lithium counterion with a specific alkylating agent in a solvent like THF has been shown to promote high-yielding O-alkylation with minimal side products.
O-Acylation: This involves the esterification of the 3-hydroxyl group. Acylating agents like acyl halides or anhydrides are commonly employed. Chemoselective O-acylation can often be achieved under acidic conditions. For example, direct acylation of unprotected hydroxyamino acids with acyl halides or carboxylic anhydrides in strongly acidic media, such as trifluoroacetic acid or methanesulfonic acid, leads to the formation of the corresponding O-acyl derivatives. This strategy prevents the less basic hydroxyl group from competing with the protonated amino group for acylation.
Table 1: General Conditions for O-Alkylation and O-Acylation Reactions
| Reaction Type | Reagents | Base/Catalyst | Solvent | Key Considerations |
|---|---|---|---|---|
| O-Alkylation | Alkyl halides, Alkyl tosylates | NaH, K2CO3, Cs2CO3, Lithium alkoxides | THF, DMF, Acetonitrile | Competition with N-alkylation is a major challenge. Reaction conditions must be carefully optimized for selectivity. |
| O-Acylation | Acyl chlorides, Carboxylic anhydrides | Pyridine (B92270), DMAP, Acidic media (e.g., CF3COOH, MeSO3H) | Dichloromethane, THF, Acetonitrile | Under acidic conditions, chemoselective O-acylation can be achieved in the presence of more basic nitrogen atoms. |
The formation of ethers from indazolol derivatives is a direct application of O-alkylation. A variety of 1H-indazole ether derivatives have been synthesized and explored for their biological activities. The synthesis typically follows the general principles of Williamson ether synthesis, where the indazolol is treated with a base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The challenge in synthesizing these ethers lies in controlling the regioselectivity, as the nitrogen atoms of the indazole ring can also undergo alkylation.
Reactivity of the Indazole Nitrogen Atoms (N1 and N2)
The presence of two nitrogen atoms in the pyrazole (B372694) moiety of the indazole ring allows for functionalization at either the N1 or N2 position. These reactions are often competitive, and achieving regioselectivity is a primary concern in the synthesis of indazole derivatives.
N-Alkylation: The alkylation of the indazole ring typically yields a mixture of N1 and N2 isomers. Common alkylating agents include alkyl halides and tosylates, used in the presence of a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents like DMF or THF. The ratio of the N1 and N2 products is highly dependent on the reaction conditions.
N-Acylation: N-acylation is another important transformation, often carried out with acyl chlorides or anhydrides. Regioselective N-acylation has been reported to favor the N1 position, which can be attributed to the thermodynamic stability of the N1-acylindazole isomer. In some cases, the initially formed N2-acylindazole can isomerize to the more stable N1 regioisomer.
The regioselectivity of N-functionalization in indazoles is a well-studied area, with several factors influencing the outcome. The N1-substituted product is generally considered the thermodynamically more stable isomer, while the N2-substituted product is often favored under kinetic control.
Key factors influencing regioselectivity include:
Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole core can direct the incoming electrophile to either the N1 or N2 position.
Reaction Conditions: The choice of base, solvent, and temperature plays a critical role. For example, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles.
Nature of the Electrophile: The size and reactivity of the alkylating or acylating agent can also impact the regiochemical outcome.
Table 2: Factors Influencing Regioselectivity in N-Functionalization of Indazoles
| Factor | Influence on Regioselectivity | Example | Reference |
|---|---|---|---|
| Base/Solvent System | Can favor either N1 or N2 substitution. | NaH in THF generally provides high N1 selectivity for alkylation. | |
| Substituents | Steric hindrance and electronic effects can direct substitution. | C7-substituents can favor N2-alkylation due to steric hindrance at N1. | |
| Reaction Control | Thermodynamic conditions favor the more stable N1 isomer, while kinetic conditions can lead to the N2 isomer. | Equilibration processes can be used to obtain the thermodynamic N1 product. | |
| Acylating Agent | N-acylation often favors the N1 position due to the stability of the product. | Isomerization from N2 to N1 can occur. |
Reactivity of the Iodine Substituents (C-4 and C-6)
The iodine atoms at the C-4 and C-6 positions of the benzene (B151609) ring are highly susceptible to substitution via transition metal-catalyzed cross-coupling reactions. This reactivity is a powerful tool for introducing a wide array of aryl, heteroaryl, and alkyl groups, thereby enabling the synthesis of complex molecular architectures. The Suzuki-Miyaura and Sonogashira couplings are among the most utilized transformations for this purpose.
Suzuki-Miyaura Cross-Coupling: This reaction involves the palladium-catalyzed coupling of the diiodoindazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. It is a versatile method for forming new carbon-carbon bonds. The success of the Suzuki coupling of iodoindazoles can be dependent on the protection of the indazole nitrogen. For instance, attempts to perform a Suzuki-Miyaura coupling on an unprotected 3-iodo-5-methoxyindazole were unsuccessful, while N-Boc protected substrates reacted successfully.
Sonogashira Cross-Coupling: This reaction facilitates the formation of a carbon-carbon bond between the diiodoindazole and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This method is instrumental in the synthesis of arylalkynes. Similar to the Suzuki coupling, protection of the indazole N-H may be necessary for a successful reaction at other positions on the ring. The presence of two iodine atoms on the 4,6-diiodo-1H-indazol-3-ol scaffold allows for the potential for sequential or double cross-coupling reactions, offering a pathway to highly functionalized derivatives.
Table 3: Typical Conditions for Cross-Coupling Reactions of Iodoindazoles
| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, PdCl2(dppf) | - | K2CO3, Cs2CO3, K3PO4 | Dioxane, DMF, Toluene (often with water) |
| Sonogashira | PdCl2(PPh3)2, Pd(OAc)2 | CuI, PPh3 | Et3N, Piperidine, Diisopropylamine (B44863) | THF, DMF, Acetonitrile |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at C-4 and C-6
The carbon-iodine bonds at the C-4 and C-6 positions of the indazole scaffold are prime handles for palladium-catalyzed cross-coupling reactions. The differential reactivity often observed in di-halogenated systems allows for either selective mono-functionalization or exhaustive di-substitution by carefully tuning reaction conditions.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the iodo-indazole with an organoboron reagent, typically a boronic acid or ester. Studies on related dihalo-indazoles and dihalo-indoles demonstrate that these reactions proceed efficiently, enabling the introduction of aryl, heteroaryl, or vinyl groups. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent like dioxane or a DMF/water mixture.
Given the electronic environment of the this compound core, sequential coupling is highly feasible. The C-4 position is generally more sterically hindered, which may influence reactivity compared to the C-6 position, potentially allowing for regioselective mono-arylation under controlled conditions (e.g., lower temperatures, shorter reaction times, or using a bulky boronic acid).
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the iodo-indazole and a terminal alkyne. This reaction is co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of a base, typically an amine like triethylamine (B128534) (Et₃N) or diisopropylamine (DIPA). This method is invaluable for installing alkynyl moieties, which are versatile functional groups that can undergo further transformations.
Similar to the Suzuki coupling, sequential Sonogashira reactions can be performed on the di-iodo scaffold to introduce two different alkynyl groups. The higher reactivity of the C-I bond compared to a C-Br bond, as demonstrated in studies with bromo-iodo-indazoles, underscores the utility of the di-iodo substrate for selective and stepwise functionalization.
The table below outlines representative conditions for these cross-coupling reactions as adapted from methodologies applied to similar di-halogenated heterocyclic systems.
Table 1: Representative Conditions for Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Position(s) | Expected Outcome |
|---|---|---|---|---|---|---|
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | C-4 and/or C-6 | Mono- or Di-arylation |
| Suzuki | Heteroarylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | C-4 and/or C-6 | Mono- or Di-heteroarylation |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | C-4 and/or C-6 | Mono- or Di-alkynylation |
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed efficiently, two main conditions are generally required: (1) the presence of a good leaving group and (2) strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.
In the case of this compound, several factors make a standard SₙAr reaction challenging:
Leaving Group: Iodine is a good leaving group in the context of cross-coupling, but it is less effective than fluorine or chlorine for SₙAr reactions.
Electronic Effects: The indazole ring system itself is not sufficiently electron-deficient to readily undergo nucleophilic attack. Furthermore, the molecule lacks powerful EWGs like nitro (-NO₂) or cyano (-CN) groups on the aromatic ring that are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. The hydroxyl group at the C-3 position acts as an electron-donating group via resonance, which further deactivates the ring toward nucleophilic attack.
Therefore, direct displacement of the iodide ions at C-4 or C-6 by common nucleophiles (e.g., alkoxides, amines) via a classical SₙAr mechanism is considered unfavorable and would likely require harsh reaction conditions with limited success. Alternative strategies, such as copper-catalyzed cross-coupling reactions (e.g., Ullmann condensation), would be more appropriate for introducing nucleophiles at these positions.
Selective Functionalization at C-7 (if applicable based on similar indazole patterns)
While the C-4 and C-6 positions are readily functionalized via their iodo-substituents, the C-7 position possesses a C-H bond that can be selectively functionalized using modern synthetic methods. This is particularly relevant after the C-4 and C-6 positions have been elaborated or if a different substitution pattern is desired.
Based on established patterns for other substituted indazoles, a highly effective and regioselective strategy for functionalizing the C-7 position involves a two-step sequence: direct halogenation followed by a cross-coupling reaction.
Regioselective C-7 Halogenation: Research on 4-substituted 1H-indazoles has shown that direct bromination can be achieved with high regioselectivity at the C-7 position. This reaction typically uses a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. This precedent strongly suggests that this compound could be selectively brominated or iodinated at the C-7 position, yielding a 4,6,7-trihalogenated indazole.
Palladium-Catalyzed Cross-Coupling at C-7: Once the C-7 position is halogenated (e.g., to a C-7 bromo derivative), it can undergo a subsequent palladium-catalyzed Suzuki-Miyaura or other cross-coupling reaction. This allows for the introduction of aryl or heteroaryl groups specifically at the C-7 position, providing access to complex, tri-substituted indazole derivatives that would be difficult to synthesize otherwise.
This approach highlights the orthogonal reactivity available on the indazole core, where C-I bonds can be used for initial couplings, followed by selective C-H activation/halogenation and subsequent coupling at a different site.
Spectroscopic Characterization Methodologies in Indazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution and the solid state. A multi-faceted approach utilizing various NMR experiments is crucial for characterizing the complex structure of 4,6-Diiodo-1H-indazol-3-ol.
¹H NMR Analysis for Proton Environment and Tautomerism
¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. For this compound, the aromatic region of the spectrum would be of particular interest. The protons on the benzene (B151609) ring (at positions 5 and 7) would appear as distinct signals, with their chemical shifts influenced by the strongly electron-withdrawing iodine atoms.
A key aspect of the ¹H NMR analysis for this compound is the study of tautomerism. 3-hydroxyindazoles can exist in equilibrium with their 3-oxo-2,3-dihydro-1H-indazole tautomers. The position of this equilibrium is sensitive to the solvent, temperature, and pH. nih.govnih.gov The presence of distinct signals for the N-H and O-H protons, or an averaged signal, can provide insight into the rate of exchange and the predominant tautomeric form in a given solvent. nih.govjmchemsci.com For example, a broad signal for the exchangeable proton (NH/OH) is often observed. The chemical shifts of the aromatic protons H-5 and H-7 would also differ between the two tautomeric forms, allowing for an estimation of their relative populations if both are present in solution.
¹³C NMR Analysis for Carbon Skeleton
¹³C NMR spectroscopy is used to identify all unique carbon atoms in a molecule. For this compound, the spectrum would show signals for the seven carbon atoms of the indazole core. The carbons directly bonded to the iodine atoms (C-4 and C-6) would exhibit significantly shifted signals due to the heavy atom effect. The chemical shifts of C-3, C-3a, and C-7a are particularly diagnostic for determining the tautomeric form. google.comchemicalbook.com In the 3-hydroxy tautomer, C-3 would resonate at a chemical shift typical for a carbon in an enol-like system, whereas in the 3-oxo tautomer, it would appear further downfield, characteristic of a carbonyl carbon. nih.gov
A hypothetical ¹³C NMR data table for the dominant tautomer would be constructed based on analysis of the spectrum.
| Atom | Predicted Chemical Shift (ppm) |
| C-3 | ~150-160 |
| C-3a | ~140-145 |
| C-4 | ~80-90 |
| C-5 | ~125-135 |
| C-6 | ~85-95 |
| C-7 | ~115-125 |
| C-7a | ~120-130 |
| Note: These are estimated values for the 3-hydroxy tautomer and would require experimental verification. |
¹⁵N NMR and ¹⁴N NMR for Nitrogen Atom Characterization
¹⁵N NMR spectroscopy is a highly effective technique for probing the electronic environment of nitrogen atoms and is particularly useful in distinguishing between tautomers of nitrogen-containing heterocycles like indazoles. researchgate.netrsc.orgchemicalbook.com The two nitrogen atoms in the indazole ring (N-1 and N-2) have distinct chemical environments. In the 1H-tautomer, N-1 is a pyrrole-type nitrogen, while N-2 is a pyridine-type nitrogen. Their ¹⁵N chemical shifts would be significantly different, allowing for unambiguous assignment. The chemical shift values provide crucial evidence for determining the protonation site in the tautomeric equilibrium. While ¹⁴N NMR is also possible, its signals are often very broad due to the quadrupolar nature of the nucleus, making ¹⁵N NMR the preferred method despite its lower natural abundance and sensitivity. rsc.org
Correlation Spectroscopy (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal scalar couplings between protons, primarily helping to confirm the connectivity of adjacent protons in the aromatic ring (e.g., H-5 and H-7, if any coupling exists).
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached. This would definitively assign the protonated carbons C-5 and C-7.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for mapping the complete molecular framework by showing correlations between protons and carbons over two or three bonds. For instance, correlations from the N-H proton to carbons C-3, C-3a, and C-7a would provide strong evidence for the 1H-indazole structure. Correlations from the aromatic protons to neighboring quaternary carbons would confirm the substitution pattern.
Solid-State NMR for Polymorphism and Tautomerism in Crystalline Forms
The tautomeric equilibrium observed in solution may not reflect the structure in the solid state. Solid-state NMR (ssNMR), often using Cross-Polarization Magic-Angle Spinning (CP/MAS) techniques, provides detailed structural information on crystalline materials. google.com By comparing the ¹³C and ¹⁵N chemical shifts obtained from the solid sample with those from solution-state NMR and theoretical calculations, the dominant tautomer in the crystalline form can be identified. Furthermore, ssNMR is a powerful tool for studying polymorphism, where a compound may exist in multiple crystalline forms, each potentially having a different tautomeric structure or packing arrangement.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₄I₂N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺).
The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak. The fragmentation pattern would be influenced by the presence of the two iodine atoms and the stable indazole core. Key fragmentation pathways would likely involve:
Loss of an iodine atom ([M-I]⁺).
Sequential loss of both iodine atoms ([M-2I]⁺).
Loss of small molecules such as CO or HCN from the heterocyclic ring following initial fragmentation.
The isotopic pattern of the molecular ion would be characteristic of a di-iodo compound, further confirming its identity.
| Ion Fragment | Description |
| [C₇H₄I₂N₂O]⁺ | Molecular Ion (M⁺) |
| [C₇H₄IN₂O]⁺ | Loss of one iodine atom |
| [C₇H₄N₂O]⁺ | Loss of two iodine atoms |
| [C₆H₄IN₂]⁺ | Loss of CO and an iodine atom |
| Note: This table represents plausible fragmentation pathways that require experimental verification. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum that serves as a molecular "fingerprint."
For a compound such as this compound, IR spectroscopy is crucial for identifying its key structural features. This compound can exist in two tautomeric forms: the enol form (this compound) and the keto form (4,6-Diiodo-1,2-dihydro-3H-indazol-3-one). The presence and relative intensity of specific absorption bands in the IR spectrum can help determine which tautomer is predominant under the experimental conditions. nist.govnist.gov
The principal functional groups expected to produce characteristic signals for this compound include:
O-H and N-H Stretching: In the enol form, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl (-OH) group. The N-H bond of the indazole ring typically shows a stretching vibration in a similar region, often appearing as a medium to sharp peak.
C=O (Amide/Lactam) Stretching: The keto tautomer would be characterized by a strong, sharp absorption band corresponding to the carbonyl (C=O) group of the lactam ring. This peak typically appears in the range of 1650-1700 cm⁻¹.
C=C and C=N Stretching: Aromatic C=C ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C=N stretching of the pyrazole (B372694) ring also falls within this range.
C-I Stretching: The carbon-iodine bonds will produce absorption bands in the far-infrared region, typically below 600 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for the functional groups in this compound.
| Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | Enol (-ol) | 3200 - 3600 | Broad |
| N-H Stretch (Amine/Amide) | Both | 3100 - 3500 | Medium |
| C=O Stretch (Lactam) | Keto (-one) | 1650 - 1700 | Strong |
| C=C Stretch (Aromatic) | Both | 1450 - 1600 | Variable |
| C-N Stretch | Both | 1250 - 1350 | Medium |
| C-I Stretch | Both | 500 - 600 | Medium |
This interactive table is based on established infrared spectroscopy correlation charts.
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound have not been detailed in the surveyed literature, the application of this technique to indazole derivatives is well-documented. mdpi.com For instance, the crystal structures of compounds like 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole and 10-Methoxy-3-(pyridin-4-yl)pyrimido[1,2-b]indazole have been successfully determined, confirming their molecular structures and revealing significant π-electron density delocalization over the fused ring systems. mdpi.com
An X-ray crystallographic analysis of this compound would be invaluable for several reasons:
Tautomer Confirmation: It would unambiguously determine whether the molecule exists in the -ol or -one tautomeric form in the solid state.
Molecular Geometry: It would provide precise measurements of the bond lengths and angles, including the C-I bonds and the geometry of the fused bicyclic system.
Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, highlighting any hydrogen bonds (e.g., involving the -OH or N-H groups) or halogen bonding (involving the iodine atoms) that stabilize the solid-state structure.
Should a single crystal of this compound be analyzed, the resulting data would be presented in a standardized format, as illustrated by the hypothetical data table below, which is based on data for a related heterocyclic compound. mdpi.com
| Crystallographic Parameter | Example Value (from a related structure) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) | 100.501 |
| β (°) | 98.618 |
| γ (°) | 103.818 |
| Volume (ų) | 900.07 |
| Z (molecules per unit cell) | 4 |
This interactive table illustrates the type of data generated from an X-ray crystallography experiment, with example values taken from a published structure of a related heterocyclic compound. mdpi.com
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Tautomeric Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,6-Diiodo-1H-indazol-3-ol, such as its electronic structure and the relative stability of its tautomeric forms. Given that indazol-3-ols can exist in equilibrium between the -ol and the -one forms, computational methods are crucial for determining the predominant tautomer under various conditions.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.
DFT calculations can be employed to determine the optimized geometries of the different tautomers of this compound and their corresponding electronic energies. By comparing the energies of the optimized structures, the relative tautomeric stability can be predicted. Factors such as the choice of the functional and basis set are critical for obtaining accurate results. For instance, hybrid functionals like B3LYP are commonly used for such studies. The inclusion of solvent effects, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM), is also important as the stability of tautomers can be significantly influenced by the surrounding medium.
Table 1: Representative DFT Functionals and Basis Sets for Tautomeric Stability Analysis
| Functional | Basis Set | Description |
| B3LYP | 6-31G(d,p) | A popular hybrid functional often used for geometry optimization and energy calculations of organic molecules. |
| M06-2X | 6-311+G(2d,p) | A high-nonlocality functional that often provides improved accuracy for non-covalent interactions and thermochemistry. |
| ωB97X-D | def2-TZVP | A range-separated hybrid functional with empirical dispersion correction, suitable for systems where dispersion forces are important. |
The Gauge-Invariant Atomic Orbital (GIAO) method is a popular approach for calculating nuclear magnetic resonance (NMR) chemical shifts from first principles. This method, typically used in conjunction with DFT, allows for the theoretical prediction of 1H, 13C, and 15N NMR spectra.
For this compound, GIAO calculations can be performed on the optimized geometries of the possible tautomers. By comparing the calculated chemical shifts with experimentally obtained NMR data, it is possible to unambiguously identify the predominant tautomeric form in solution. The accuracy of the predicted chemical shifts is dependent on the level of theory and the basis set used. It is common practice to scale the calculated absolute shieldings or to reference them against a standard compound like tetramethylsilane (TMS) to obtain chemical shifts that are directly comparable to experimental values.
Although no specific GIAO calculations for this compound have been reported, this computational technique is a standard tool for the structural elucidation of novel heterocyclic compounds.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction of a small molecule, such as this compound, with a biological macromolecule, typically a protein. These methods are instrumental in drug discovery for identifying potential drug targets and for lead optimization.
Molecular docking simulations can be used to predict the binding mode and affinity of this compound to the active site of a target enzyme. For example, DNA gyrase, an essential bacterial enzyme, is a known target for some indazole derivatives.
In a typical docking study, a three-dimensional model of the target protein is obtained from a protein data bank. The ligand, this compound, would be built and its geometry optimized. Docking software then systematically explores different orientations and conformations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy. The results of these simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. The presence of the two iodine atoms in this compound makes the possibility of halogen bonding a particularly interesting aspect to investigate in its interactions with protein targets.
While specific docking studies involving this compound are not documented in the public domain, the methodology is broadly applicable to explore its potential as an inhibitor of various enzymes.
Table 2: Key Steps in a Molecular Docking Workflow
| Step | Description |
| 1. Target Preparation | Obtaining and preparing the 3D structure of the protein, including adding hydrogens, assigning charges, and defining the binding site. |
| 2. Ligand Preparation | Generating the 3D structure of the ligand (this compound), assigning charges, and defining rotatable bonds. |
| 3. Docking Simulation | Running the docking algorithm to generate and score different binding poses of the ligand in the protein's active site. |
| 4. Post-Docking Analysis | Analyzing the predicted binding poses to identify key interactions and estimate binding affinities. |
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be developed based on the structure of a known ligand-protein complex or from a set of known active molecules.
A pharmacophore model for a target of interest for this compound could include features such as hydrogen bond donors and acceptors, hydrophobic regions, and halogen bond donors. Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify other molecules that match the pharmacophore and are therefore likely to be active. This approach can accelerate the discovery of new lead compounds.
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.
For the synthesis or further functionalization of this compound, computational studies could be used to investigate the mechanisms of key reaction steps. For example, the regioselectivity of electrophilic substitution reactions on the indazole ring could be rationalized by calculating the energies of the possible intermediates and transition states. Similarly, the feasibility of different synthetic routes could be assessed by comparing the calculated activation barriers for the rate-determining steps. These computational insights can guide the optimization of reaction conditions and the development of more efficient synthetic strategies.
Substituent Effects on Reactivity and Electronic Properties (Theoretical Aspects)
Generally, electron-donating groups will raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups tend to lower both HOMO and LUMO energy levels, which can render the molecule more reactive towards nucleophiles. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govrsc.org
Theoretical calculations on various substituted indazoles have provided valuable data that can be used to infer the properties of this compound. For instance, studies on halogen-substituted indazoles have shown that halogens can significantly impact the electronic properties. researchgate.net The introduction of electron-withdrawing groups typically leads to a decrease in the HOMO-LUMO energy gap, suggesting an increase in reactivity.
The following interactive data table summarizes representative theoretical data for various substituted indazoles, illustrating the impact of different substituents on key electronic parameters. This data, gathered from computational studies on related compounds, provides a framework for understanding the potential electronic properties of this compound.
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 1H-Indazole | - | -6.23 | -0.87 | 5.36 | 1.65 |
| 5-Nitro-1H-indazole | 5-NO₂ | -7.12 | -2.54 | 4.58 | 4.89 |
| 5-Amino-1H-indazole | 5-NH₂ | -5.67 | -0.54 | 5.13 | 3.21 |
| 3-Carboxy-1H-indazole | 3-COOH | -6.89 | -1.98 | 4.91 | 2.78 |
| 4-Fluoro-1H-indazole | 4-F | -6.45 | -1.02 | 5.43 | 2.98 |
| 4-Chloro-1H-indazole | 4-Cl | -6.51 | -1.15 | 5.36 | 3.01 |
Note: The data in this table is illustrative and compiled from various computational studies on substituted indazoles for comparative purposes. The exact values for this compound would require specific theoretical calculations.
The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants. wikipedia.org Substituent constants (σ) quantify the electron-donating or electron-withdrawing nature of a group. For the iodine substituent, the Hammett constants (σ_m ≈ 0.35, σ_p ≈ 0.18) indicate its electron-withdrawing nature. The hydroxyl group has negative Hammett constants (σ_m ≈ 0.12, σ_p ≈ -0.37), reflecting its electron-donating character. The cumulative effect of these substituents on the reactivity of the indazole ring at different positions can be predicted by considering these parameters.
Computational methods also allow for the visualization of molecular electrostatic potential (MEP) maps, which illustrate the charge distribution within a molecule. asianresassoc.org In substituted indazoles, regions of negative potential (red/yellow) indicate areas susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms and the oxygen of the hydroxyl group, and positive potential in the vicinity of the hydrogen atoms.
Mechanistic Investigations of Biological Activity of Indazolol Derivatives
Mechanisms of Enzyme Inhibition (e.g., DAAO, AChE, BuChE, BACE1)
The 1H-indazol-3-ol scaffold has been identified as a novel and potent inhibitor of D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that degrades D-amino acids and is a target for treating schizophrenia, as its inhibition can increase levels of the N-methyl-D-aspartate (NMDA) receptor coagonist D-serine in the brain. Pharmacophore and structure-activity relationship analyses led to the investigation of 1H-indazol-3-ol derivatives, which were identified as nanomolar inhibitors of DAAO. For instance, 6-fluoro-1H-indazol-3-ol demonstrated significant in vivo activity by increasing plasma D-serine levels in mice. The inhibitory mechanism involves the interaction of the indazolol core with the active site of the enzyme.
While direct studies on 4,6-Diiodo-1H-indazol-3-ol are not prominent in the available literature, other heterocyclic compounds are known to inhibit cholinesterases. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in managing Alzheimer's disease. Various pyridazine (B1198779) derivatives have been shown to be effective dual inhibitors of both AChE and BuChE.
Furthermore, Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary target in Alzheimer's disease research, as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides. Inhibition of BACE1 is a strategy to reduce the formation of amyloid plaques. While specific data on this compound as a BACE1 inhibitor is scarce, the development of small-molecule BACE1 inhibitors is an active area of research.
Table 1: Enzyme Inhibition by Selected Indazole Derivatives
| Compound Class | Enzyme Target | Example Compound | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 1H-Indazol-3-ol Derivatives | DAAO | 6-fluoro-1H-indazol-3-ol | Not specified, but active in vivo | |
| 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones | DAAO | 4-fluoro-1-hydroxy-1H-benzo[d]imidazol-2(3H)-one | < 100 nM | |
| Pyridazine Derivatives | BuChE | Compound 5 (a pyridyl-pyridazine) | 0.19 µM |
Receptor Binding and Modulation (e.g., Cannabinoid Receptors, 5-HT3 Receptors)
Indazole derivatives are known to interact with various receptors. Notably, they have been developed as potent ligands for cannabinoid receptors (CB1 and CB2). The CB1 receptor is abundant in the central nervous system, while the CB2 receptor is primarily found in immune cells. Synthetic cannabinoid receptor agonists often feature an indazole core. Modifications to the indazole structure, including substitutions on the core, significantly influence binding affinity and efficacy (full agonist vs. partial agonist). For example, some N-alkylated indazole-3-carboxamides are potent full agonists of the hCB1 receptor.
The 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel, is another target for indazole-based compounds. 5-HT3 antagonists, which include compounds with an indazole structure like Granisetron, are used clinically to manage nausea and vomiting, particularly that induced by chemotherapy. Allosteric modulators can also bind to sites on the receptor distinct from the agonist binding site to alter its function.
Modulation of Cellular Pathways (e.g., Bcl2, p53/MDM2, NO secretion)
Indazole derivatives can exert their biological effects by modulating critical cellular signaling pathways. Some indazole-amine derivatives have been shown to induce apoptosis (programmed cell death) and affect the cell cycle in cancer cells, possibly by inhibiting members of the Bcl-2 family and modulating the p53/MDM2 pathway. The Bcl-2 family of proteins are key regulators of apoptosis, while the p53 tumor suppressor protein is negatively regulated by MDM2. Inhibition of the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest or apoptosis in cancer cells. One study confirmed that an indazole derivative, compound 6o, influenced apoptosis and the cell cycle through these pathways in a concentration-dependent manner.
Nitric oxide (NO) is a crucial signaling molecule involved in numerous physiological processes. Some studies have shown that NO can act directly at the pituitary level to stimulate the secretion of luteinizing hormone (LH) and partially block the inhibitory effect of dopamine (B1211576) on prolactin release. While direct evidence linking this compound to NO secretion is not available, the modulation of signaling pathways remains a key aspect of the biological activity of heterocyclic compounds.
Structure-Activity Relationship (SAR) Studies in Indazole-Based Compounds
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For indazole-based compounds, SAR studies have provided significant insights. In the development of 1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape, SAR analysis revealed that the 1H-indazole scaffold is essential for activity. It was found that substituents at both the 4- and 6-positions—the same positions iodinated in this compound—greatly affect inhibitory activity.
Mechanistic Insights into Anti-proliferative Effects (e.g., anti-cancer activity)
The anti-proliferative effects of indazole derivatives have been widely reported, with many compounds showing potent anti-cancer activity. The mechanisms underlying these effects are diverse and often involve the inhibition of protein kinases, which are crucial for cell growth and proliferation. Several indazole-based kinase inhibitors, such as Axitinib and Pazopanib, are approved for cancer treatment.
Mechanistic studies have shown that indazole derivatives can suppress cancer cell proliferation, migration, and invasion. For example, one synthesized derivative, compound 2f, was found to induce apoptosis in a breast cancer cell line. Other indazole derivatives have demonstrated cytotoxic activity against colon cancer (HCT-116) and breast cancer (MDA-MB-231) cell lines. The anti-proliferative mechanism can also involve the induction of apoptosis through the activation of caspases (like caspase-3) and modulation of the Bax/Bcl-2 ratio. Furthermore, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.
Table 2: Anti-proliferative Activity of Selected Indazole Derivatives
| Compound | Cell Line | Activity | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Compound 6o (Indazole-amine derivative) | K562 (Chronic myeloid leukemia) | Anti-proliferative | 5.15 µM | |
| Compound 3j (3-aryl-1H-indazole) | HCT-116 (Colon) & MDA-MB-231 (Breast) | Cytotoxic | < 87 µg/mL | |
| Compound 2f (Indazole derivative) | 4T1 (Breast Cancer) | Inhibits proliferation, migration, invasion | Not specified |
Exploration of Potential Biological Targets
The indazole scaffold has been used to target a broad array of biological molecules. The versatility of this heterocyclic system allows for the development of inhibitors for various enzymes and modulators for different receptors.
Potential biological targets for indazole-based compounds include:
Protein Kinases: A major class of targets, including VEGFR-2, Tie-2, EphB4, and FGFRs, which are involved in angiogenesis and cancer progression.
Enzymes: Such as D-amino acid oxidase (DAAO) for neurological disorders, and Indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy.
Receptors: Including cannabinoid receptors (CB1, CB2) and serotonin (B10506) receptors (5-HT3), indicating potential applications in pain, inflammation, and central nervous system disorders.
Protein-Protein Interactions: Targeting interactions like p53-MDM2 is a promising strategy in cancer therapy to reactivate the p53 tumor suppressor.
Ion Channels: Such as the calcium-release activated calcium (CRAC) channel, which could lead to novel immunomodulators.
The specific di-iodination at the 4 and 6 positions of the 1H-indazol-3-ol core likely modulates its electronic and steric properties, which would in turn influence its binding affinity and selectivity for these potential targets. Further research is needed to elucidate the specific biological target profile of this compound.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies for Halogenated Indazolols
The synthesis of functionalized indazoles is a cornerstone of their development as therapeutic agents. While classical methods for indazole synthesis exist, the introduction of specific halogenation patterns, as seen in 4,6-Diiodo-1H-indazol-3-ol, often requires specialized approaches. Future research is anticipated to focus on the development of more efficient, regioselective, and scalable synthetic routes.
Key areas of development include:
Late-Stage Functionalization: Methodologies that allow for the introduction of iodine atoms at a late stage in the synthetic sequence are highly desirable. This approach would enable the rapid generation of a library of diiodinated indazolol analogs from a common precursor, facilitating structure-activity relationship (SAR) studies.
Transition-Metal-Catalyzed Cross-Coupling Reactions: The use of palladium, copper, or other transition metal catalysts to facilitate the formation of the indazole core or to introduce the iodo substituents is a promising avenue. rsc.org For instance, Suzuki or Buchwald-Hartwig coupling reactions could be adapted for the synthesis of complex indazolol derivatives.
Photoredox Catalysis: Light-mediated reactions offer mild and often highly selective methods for C-H functionalization and halogenation. Exploring photoredox catalysis for the direct iodination of the indazolol scaffold could provide a more environmentally friendly and efficient synthetic strategy.
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control, particularly for potentially hazardous reactions. The development of flow-based methods for the synthesis of this compound could be instrumental for its large-scale production for further preclinical and clinical evaluation.
Recent advances in the synthesis of indazole derivatives have highlighted various innovative strategies. For example, one-pot metal-free reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives have been shown to produce indazoles under mild conditions with broad functional group tolerance. organic-chemistry.org Another approach involves a silver(I)-mediated intramolecular oxidative C–H amination to construct the 1H-indazole ring system. nih.gov These methodologies could potentially be adapted for the synthesis of halogenated indazolols.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. mdpi.comnih.gov For this compound, these approaches can provide deep insights into its physicochemical properties, potential biological targets, and mechanisms of action, thereby guiding further experimental work.
Future computational efforts are likely to involve:
Quantum Mechanics (QM) Calculations: QM methods can be employed to accurately predict the electronic structure, reactivity, and spectroscopic properties of this compound. This information is crucial for understanding its interaction with biological macromolecules.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound interacts with its target proteins. nih.gov These simulations can reveal key binding interactions, conformational changes, and the role of solvent molecules, which are critical for rational drug design.
Machine Learning (ML) and Artificial Intelligence (AI): ML and AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds. researchgate.net For this compound, these predictive models could be used to estimate its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, identify potential off-target effects, and prioritize analogs for synthesis.
Pharmacophore Modeling and Virtual Screening: Based on the known inhibitors of a particular target, a pharmacophore model can be generated to define the essential features required for binding. This model can then be used to virtually screen large compound libraries to identify new potential hits with the diiodo-indazolol scaffold. nih.gov
| Computational Approach | Application in Drug Discovery | Potential Insights for this compound |
|---|---|---|
| Quantum Mechanics (QM) | Predicting electronic properties and reactivity. | Understanding the influence of iodine atoms on the molecule's electronic distribution and interaction potential. |
| Molecular Dynamics (MD) Simulations | Simulating ligand-protein interactions over time. | Elucidating the binding mode and stability of the compound within a target's active site. nih.gov |
| Machine Learning (ML) / Artificial Intelligence (AI) | Predicting ADMET properties and identifying potential targets. | Assessing the drug-likeness and potential toxicity profile of the compound and its derivatives. researchgate.net |
| Pharmacophore Modeling | Identifying key structural features for biological activity. | Guiding the design of new analogs with improved potency and selectivity. nih.gov |
Investigation of Multi-Targeting Strategies for Indazolol Derivatives
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.gov Consequently, there is a growing interest in the development of multi-target drugs that can modulate several key proteins simultaneously. nih.govjneonatalsurg.com The indazole scaffold is known to be a "privileged" structure in medicinal chemistry, capable of interacting with a wide range of biological targets. rsc.orgnih.gov
Future research into this compound may explore its potential as a multi-target agent. This could involve:
Kinase Inhibition: Many indazole derivatives are potent kinase inhibitors. rsc.org Investigating the inhibitory profile of this compound against a panel of kinases relevant to cancer or inflammatory diseases could reveal a multi-kinase targeting potential.
Dual-Target Inhibitors for Neurodegenerative Diseases: In the context of Alzheimer's disease, designing molecules that can inhibit both cholinesterases and beta-secretase 1 (BACE1) is a promising strategy. nih.govtandfonline.com The diiodo-indazolol scaffold could be functionalized to achieve such a dual activity profile.
Combining Enzyme Inhibition with Receptor Modulation: Depending on the therapeutic area, it may be beneficial to design derivatives of this compound that can, for example, inhibit a key enzyme while also acting as an antagonist at a specific receptor.
Exploration of New Biological Targets and Pathways
While indazole derivatives have been extensively studied for their effects on well-established targets like kinases and histone deacetylases (HDACs), the unique properties of this compound may enable it to interact with novel biological targets. nih.govnih.gov
Future exploratory studies could include:
Phenotypic Screening: Unbiased phenotypic screening of this compound in various cell-based assays can help identify unexpected biological activities. Subsequent target deconvolution studies can then be used to identify the underlying molecular targets.
Chemoproteomics: This approach uses chemical probes to identify the protein targets of a small molecule in a complex biological system. A derivative of this compound could be functionalized to create a probe for such studies.
Hippo-YAP/TAZ-TEAD Pathway: Recent research has identified novel indazole compounds as inhibitors of the Transcriptional Enhanced Associate Domain (TEAD) proteins, which are key components of the Hippo signaling pathway involved in cancer development. nih.gov Investigating whether this compound or its derivatives can modulate this pathway could open up new avenues for cancer therapy.
D-amino acid oxidase (DAAO) Inhibition: Some 1H-indazol-3-ol derivatives have been identified as inhibitors of DAAO, a potential target for schizophrenia treatment. researchgate.net This suggests that this compound could also be explored for its activity against this enzyme.
| Biological Target/Pathway | Therapeutic Relevance | Rationale for Investigation |
|---|---|---|
| TEAD Proteins (Hippo Pathway) | Cancer | Novel indazole compounds have shown inhibitory activity against TEAD proteins. nih.gov |
| D-amino acid oxidase (DAAO) | Schizophrenia | 1H-indazol-3-ol derivatives have been identified as DAAO inhibitors. researchgate.net |
| Histone Deacetylases (HDACs) | Cancer | Indazole-based compounds have been developed as potent HDAC inhibitors. nih.govnih.gov |
| Mitogen-activated protein kinase 1 (MAPK1) | Cancer | Indazole-sulfonamide derivatives have been investigated for their MAPK1 inhibitory activity. mdpi.com |
Design of Next-Generation Indazole-Based Chemical Probes
Chemical probes are essential tools for dissecting complex biological processes. They are small molecules designed to selectively interact with a specific protein target, allowing for its study in a cellular or in vivo context. The this compound scaffold could serve as a starting point for the design of such probes.
Future directions in this area include:
Fluorescent Probes: By attaching a fluorophore to the this compound core, it may be possible to create probes for fluorescence microscopy and other imaging applications. researchgate.net This would allow for the visualization of the probe's target within cells.
Photoaffinity Probes: These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target.
Biotinylated Probes: The incorporation of a biotin (B1667282) tag would enable the affinity-based purification of the target protein from a complex mixture, facilitating its identification and further characterization.
The development of such chemical probes based on the this compound structure would not only advance our understanding of its own mechanism of action but could also provide valuable tools for the broader chemical biology community.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,6-Diiodo-1H-indazol-3-ol?
- Methodological Answer : The synthesis typically involves regioselective iodination of an indazole precursor. A two-step approach is recommended:
Precursor Preparation : Start with 1H-indazol-3-ol and protect reactive hydroxyl groups to avoid side reactions.
Diiodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperature (0–25°C). Catalysts like CuI (1–5 mol%) can enhance regioselectivity for the 4,6-positions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from hot ethanol ensures high purity .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : Use DMSO-d6 to resolve hydroxyl protons (δ ~10–12 ppm). ¹H NMR reveals aromatic protons (δ 7.5–8.5 ppm), while ¹³C NMR confirms iodine-induced deshielding .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) in positive ion mode (e.g., ESI or FAB) confirms molecular weight (C₇H₃I₂N₂O, [M+H]⁺ = 400.81 g/mol) .
- X-ray Crystallography : SHELX software refines crystal structures to validate regiochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers address low yields in diiodination reactions of indazole derivatives?
- Methodological Answer :
- Solvent Optimization : Replace DMF with PEG-400/DMF mixtures to stabilize intermediates and reduce side reactions .
- Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)₂) for improved regioselectivity.
- Temperature Control : Lower reaction temperatures (e.g., 0°C) minimize iodine disproportionation.
- Analytical Monitoring : Use TLC or in-situ IR to track reaction progress and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in spectral data for iodine-substituted indazoles?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 3,6-Dihydroxy-4-iodo-1H-indazole) to confirm peak assignments .
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict chemical shifts and validate experimental data .
Q. How can computational methods predict the reactivity of this compound in further functionalization?
- Methodological Answer :
- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, iodine atoms may act as leaving groups in cross-coupling reactions.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) to optimize SNAr or Ullmann coupling conditions .
- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) to guide pharmacophore modifications .
Q. What are the challenges in crystallizing this compound, and how are they mitigated?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
